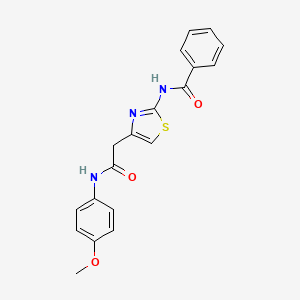
N-(4-fluorobenzyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a dihydropyridazine ring
Preparation Methods
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-4-METHOXY-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
Indole Derivatives: These compounds have a different core structure but may share similar biological activities.
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-11-17(24)23(15-5-3-2-4-6-15)22-18(16)19(25)21-12-13-7-9-14(20)10-8-13/h2-11H,12H2,1H3,(H,21,25) |
InChI Key |
WVIMUANDBDJVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11278086.png)



![6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278124.png)
![6,6-dimethyl-9-(2-methylphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278135.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11278146.png)
![N-(3-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11278153.png)
![6,6-dimethyl-N,9-bis(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278161.png)

![N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278169.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11278171.png)
